molecular formula C12H22N2 B4886046 1-(3-cyclohexen-1-ylmethyl)-4-methylpiperazine

1-(3-cyclohexen-1-ylmethyl)-4-methylpiperazine

Cat. No. B4886046
M. Wt: 194.32 g/mol
InChI Key: MNSXGGSJCICUSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-cyclohexen-1-ylmethyl)-4-methylpiperazine, also known as CPP, is a chemical compound that has been extensively studied for its potential use in scientific research. CPP is a piperazine derivative that has been shown to have various biochemical and physiological effects, making it a promising tool for investigating the mechanisms of various biological processes.

Mechanism of Action

The mechanism of action of 1-(3-cyclohexen-1-ylmethyl)-4-methylpiperazine involves its ability to enhance the activity of NMDA receptors. NMDA receptors are involved in synaptic plasticity and learning and memory processes, and their activation is necessary for long-term potentiation (LTP) to occur. This compound has been shown to enhance the activity of NMDA receptors by binding to a specific site on the receptor and increasing the amount of glutamate that can bind to the receptor.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including enhancing the activity of NMDA receptors, increasing sensitivity to painful stimuli, and having reinforcing effects similar to those of drugs of abuse. This compound has also been shown to increase the release of dopamine in the brain, which is a neurotransmitter that is involved in reward and motivation.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3-cyclohexen-1-ylmethyl)-4-methylpiperazine in lab experiments is its ability to enhance the activity of NMDA receptors, which are involved in various biological processes. Additionally, this compound has been shown to have reinforcing effects similar to those of drugs of abuse, making it a useful tool for studying drug addiction. However, one limitation of using this compound in lab experiments is its potential to increase sensitivity to painful stimuli, which may confound results in studies that involve pain perception.

Future Directions

There are many potential future directions for research involving 1-(3-cyclohexen-1-ylmethyl)-4-methylpiperazine. One area of interest is the role of this compound in synaptic plasticity and learning and memory processes. Additionally, further research is needed to fully understand the mechanisms of this compound's effects on pain perception and drug addiction. Finally, there is potential for the development of new drugs based on the structure of this compound that could have therapeutic applications in various areas of medicine.

Scientific Research Applications

1-(3-cyclohexen-1-ylmethyl)-4-methylpiperazine has been used in a variety of scientific research applications, including studies on the central nervous system, pain perception, and drug addiction. This compound has been shown to enhance the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in synaptic plasticity and learning and memory processes. This compound has also been used to study the mechanisms of pain perception, as it has been shown to increase sensitivity to painful stimuli. Additionally, this compound has been used in studies on drug addiction, as it has been shown to have reinforcing effects similar to those of drugs of abuse.

properties

IUPAC Name

1-(cyclohex-3-en-1-ylmethyl)-4-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2/c1-13-7-9-14(10-8-13)11-12-5-3-2-4-6-12/h2-3,12H,4-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNSXGGSJCICUSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2CCC=CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.